tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate
Description
tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group linked to a cyclopropane ring substituted with a 4-aminophenyl moiety. Its structure combines rigidity from the cyclopropane ring with the electronic and steric effects of the tert-butyl group, making it a versatile intermediate in medicinal chemistry .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) |
InChI Key |
SUYAPBUIUDTGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of 4-aminophenylcyclopropane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted carbamates .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in drug development:
- Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate have shown promising anti-inflammatory effects. In vivo studies demonstrated significant inhibition of inflammation markers compared to standard anti-inflammatory drugs like indomethacin .
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. These studies suggest that the compound may help reduce oxidative stress and inflammatory responses in neuronal cells .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound in a carrageenan-induced rat paw edema model. The results indicated that the compound significantly reduced paw swelling compared to control groups, with an inhibition percentage ranging from 54% to 39% over a 12-hour period. This suggests potential utility in treating inflammatory conditions .
Case Study 2: Neuroprotective Effects
In vitro studies on astrocytes exposed to amyloid beta peptides showed that this compound improved cell viability and reduced inflammatory markers such as TNF-α. This highlights its potential role in neuroprotection against Alzheimer's disease-related neurotoxicity .
Data Summary Table
| Activity | Measurement Method | Result |
|---|---|---|
| Anti-inflammatory effect | In vivo assay | 54% - 39% inhibition |
| Neuroprotection | Cell viability assay | Significant improvement observed |
| Oxidative stress reduction | ROS measurement | Decreased ROS levels |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Key Features :
- Structure: The cyclopropyl group introduces strain, enhancing reactivity and stability, while the 4-aminophenyl group provides a site for further functionalization .
- Synthesis: Typically synthesized via coupling reactions between tert-butyl carbamate and 4-aminophenyl cyclopropane derivatives, often using reagents like PyBOP and triethylamine in DMF .
- Applications : Primarily used as a precursor in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and other bioactive molecules. Its Boc-protected amine facilitates selective deprotection during multi-step syntheses .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Carbamate Derivatives
Biological Activity
tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 234.29 g/mol
This compound features a tert-butyl group, a cyclopropyl moiety, and an aminophenyl group, which contribute to its pharmacological properties.
Research suggests that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play roles in cell signaling pathways.
- Modulation of Receptor Activity : The compound may interact with muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes including neurotransmission and smooth muscle contraction .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. The following table summarizes key findings from recent studies:
| Study Reference | Target | IC (µM) | Effect |
|---|---|---|---|
| CFTR | 1.5 | Potentiation of chloride secretion | |
| PDE4 | 0.236 | Inhibition of phosphodiesterase activity | |
| HDACs | Not specified | Inhibition of histone deacetylases |
Case Studies
- Cystic Fibrosis Treatment : A study evaluated the compound's ability to potentiate CFTR function in human bronchial epithelial cells derived from cystic fibrosis patients. The results indicated a significant increase in transepithelial current, suggesting potential therapeutic applications in cystic fibrosis management .
- Anti-inflammatory Properties : In a model of chronic obstructive pulmonary disease (COPD), this compound demonstrated anti-inflammatory effects by reducing cytokine release in vitro, indicating its potential use in treating inflammatory respiratory diseases .
- Histone Deacetylase Inhibition : The compound was also tested for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Preliminary results suggest that it may serve as a lead compound for developing HDAC inhibitors .
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its ability to modulate key biological pathways makes it an attractive candidate for further development in treating various diseases, particularly those related to inflammation and genetic disorders like cystic fibrosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
